N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-5-chloro-2-methoxybenzamide
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Overview
Description
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-5-chloro-2-methoxybenzamide is a complex organic compound that features a benzoxazole ring, a methoxyphenyl group, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-5-chloro-2-methoxybenzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a compound with fewer oxygen atoms.
Scientific Research Applications
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-5-chloro-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-5-chloro-2-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole ring and carbamothioyl linkage play crucial roles in binding to these targets, thereby modulating their activity. This can lead to various biological effects, including inhibition of bacterial growth and reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- **N-(1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- **N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide
Uniqueness
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-5-chloro-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and carbamothioyl linkage are particularly noteworthy, as they contribute to its potential therapeutic applications and reactivity.
Properties
Molecular Formula |
C23H18ClN3O4S |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C23H18ClN3O4S/c1-29-18-10-8-14(24)12-15(18)21(28)27-23(32)26-17-11-13(7-9-19(17)30-2)22-25-16-5-3-4-6-20(16)31-22/h3-12H,1-2H3,(H2,26,27,28,32) |
InChI Key |
UISNFKHDGKKQES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC |
Origin of Product |
United States |
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